SW02

Hsp70 ATPase Dihydropyrimidine

Researchers studying tauopathies often face inconsistent results when substituting generic Hsp70 modulators without verifying ATPase activation mechanisms. SW02 directly stimulates Hsp70 ATPase activity (EC50: 150 μM), enabling selective total tau accumulation (~250-300% increase at 50 μM in HeLa cells) without affecting α-synuclein or TDP-43. • Ideal for tau stabilization studies and tau-loaded cellular models. • Validated in in vitro Aβ aggregation assays and murine prion models. • Benchmark activator for Hsp70 inhibitor vs. inducer comparisons. Supplied with ≥98% purity (HPLC) and full QC documentation for reproducible research.

Molecular Formula C19H23BrN2O5
Molecular Weight 439.3 g/mol
CAS No. 1010820-68-4
Cat. No. B12040081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSW02
CAS1010820-68-4
Molecular FormulaC19H23BrN2O5
Molecular Weight439.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)Br)CCCC(=O)OC)C
InChIInChI=1S/C19H23BrN2O5/c1-4-27-18(24)16-12(2)22(11-5-6-15(23)26-3)19(25)21-17(16)13-7-9-14(20)10-8-13/h7-10,17H,4-6,11H2,1-3H3,(H,21,25)
InChIKeyYFZRMRYVWWUQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SW02: Hsp70 ATPase Activator for Tau/Aβ and Prion Research


SW02 is a synthetic small-molecule activator of the ATPase activity of heat shock protein 70 (Hsp70) . It belongs to the dihydropyrimidine class and is widely used as a pharmacological probe to enhance Hsp70 chaperone function in cellular and in vivo models of protein misfolding diseases, including Alzheimer's and prion disorders [1][2]. SW02 increases total tau and phosphorylated tau (pTau) levels, prevents amyloid-β (Aβ) aggregation in vitro, and extends survival in a murine scrapie model [3][4].

SW02: Differentiating from Other Hsp70 Modulators


Hsp70 modulators exhibit distinct mechanisms (direct ATPase activation vs. expression induction vs. inhibition) and divergent effects on client proteins. For instance, the dihydropyrimidine SW02 directly stimulates Hsp70 ATPase activity, leading to tau accumulation, whereas compounds like YM-08 inhibit Hsp70 and reduce tau levels [1]. Even among dihydropyrimidine activators, structural differences confer unique potency and selectivity profiles [2]. Substituting SW02 with a generic 'Hsp70 activator' without confirming activity in the specific assay system risks misinterpretation of chaperone biology and downstream phenotypes [3].

SW02: Quantitative Comparison to Closest Analogs


Hsp70 ATPase Activation: SW02 vs. 115-7c

In a head-to-head study, both SW02 and 115-7c, two dihydropyrimidine Hsp70 activators, increased Hsp70 function by ∼45% and exhibited comparable EC50 values of ∼120-150 μM [1]. The compounds also produced similar accumulation of total tau and phosphorylated tau (pTau) in HeLa cells [2].

Hsp70 ATPase Dihydropyrimidine Tau

Hsp70 Activation Potency: SW02 vs. ML346

SW02 activates Hsp70 ATPase activity with an EC50 of 150 μM [1]. In contrast, ML346, a structurally distinct Hsp70 activator that induces HSF-1-dependent chaperone expression, exhibits an EC50 of 4.6 μM in HeLa cell assays . This represents a ~33-fold difference in potency.

Hsp70 ATPase ML346 EC50

Selective Tau Accumulation vs. α-Synuclein and TDP-43

In HeLa cells overexpressing tau, SW02 treatment (50 μM) increased total tau levels by ∼250-300% [1]. Under identical conditions, neither α-synuclein nor TDP-43 protein levels were altered by SW02 or 115-7c [2].

Tau α-Synuclein TDP-43 Selectivity

Hsp70-Mediated Aβ Aggregation Inhibition

In vitro, SW02 enhances the ability of Hsp70/40 to block Aβ(1-42) aggregation. At a suboptimal Hsp70/40 concentration (119 nM), addition of SW02 (100-500 μM) restored significant anti-aggregation activity as measured by turbidity and thioflavin T assays [1]. SW02 alone had no effect on Aβ aggregation in the absence of chaperones [2].

Amyloid Hsp70 Aggregation

Survival Extension in a Murine Prion Model

In ME7 scrapie-infected mice, intraperitoneal administration of SW02 extended mean survival time from 217.6 ± 5.4 days (untreated) to 223.6 ± 6.0 days, although the difference did not reach statistical significance (p=0.16) [1]. However, SW02 significantly reduced PrPSc accumulation in the brain at 5 months post-injection (p<0.05) [2].

Prion Scrapie In Vivo Survival

SW02: Optimal Research Use Cases


Tau Stability and Degradation Pathway Studies

SW02 is the compound of choice for studies requiring selective accumulation of tau protein. At 50 μM, it increases total tau by 250-300% in HeLa cells without affecting α-synuclein or TDP-43 [1]. This makes it ideal for dissecting Hsp70-dependent tau stabilization mechanisms or for generating tau-loaded cellular models.

Hsp70 Anti-Aggregation Enhancement in Aβ Assays

When Hsp70/40 chaperone concentrations are limiting, SW02 (100-500 μM) can be added to in vitro Aβ aggregation assays to boost chaperone function and inhibit fibril formation [2]. This application is relevant for screening compounds that modulate chaperone-amyloid interactions.

In Vivo Proof-of-Concept for Prion and Neurodegeneration

SW02 has demonstrated target engagement (reduced PrPSc accumulation) and a trend toward survival extension in a murine scrapie model [3]. It is suitable for exploratory in vivo studies assessing Hsp70 activation as a therapeutic strategy in prion diseases and, by extension, other protein misfolding disorders.

Comparative Pharmacology of Hsp70 Modulators

Due to its direct ATPase activation mechanism and functional equivalence to 115-7c [4], SW02 serves as a benchmark activator in studies contrasting Hsp70 inhibitors (e.g., YM-08, MKT-077) or expression inducers (e.g., ML346, TRC051384). Such comparisons clarify the distinct roles of Hsp70 ATPase activity versus expression level in disease-relevant phenotypes.

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